molecular formula C25H21F3N2O5 B10896669 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

Katalognummer: B10896669
Molekulargewicht: 486.4 g/mol
InChI-Schlüssel: MAKYZKPDYAUCNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE is a complex organic compound that features a combination of indene, nitro, and trifluoroethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the indene derivative, followed by the introduction of the nitro and trifluoroethoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Wissenschaftliche Forschungsanwendungen

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, if used as a drug, it may bind to particular enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N~1~-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]BENZAMIDE stands out due to its combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C25H21F3N2O5

Molekulargewicht

486.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide

InChI

InChI=1S/C25H21F3N2O5/c26-25(27,28)15-35-23-12-20(11-21(13-23)30(32)33)29-24(31)19-6-1-3-16(9-19)14-34-22-8-7-17-4-2-5-18(17)10-22/h1,3,6-13H,2,4-5,14-15H2,(H,29,31)

InChI-Schlüssel

MAKYZKPDYAUCNC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)NC4=CC(=CC(=C4)OCC(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.